Ethyl 2-chloropyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 2-chloropyrimidine-5-carboxylate and related compounds have been synthesized through multicomponent reactions, one-pot condensations, and other synthetic methodologies under mild conditions. For instance, Pekparlak et al. (2018) demonstrated the synthesis of a related compound via a multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates, indicating the versatility of pyrimidine derivatives in organic synthesis (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular structure of ethyl 2-chloropyrimidine-5-carboxylate derivatives has been elucidated through techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. These studies provide insights into the crystal structure, vibrational frequencies, and molecular geometry of the compound, contributing to a deeper understanding of its chemical behavior and interactions (Hu Yang, 2009).
Chemical Reactions and Properties
Ethyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitutions and condensations, leading to the formation of a diverse range of pyrimidine derivatives. These reactions are influenced by the compound's reactive sites and conditions employed, showcasing its chemical versatility (Chi & Wu, 1957).
Scientific Research Applications
Inhibitor of Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate has been identified as a potent inhibitor of AP-1 and NF-κB mediated gene expression, indicating potential in the field of biochemistry and pharmacology (Palanki et al., 2002).
Potential Anti-inflammatory and Analgesic Activities : The ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids exhibit potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting their use in developing new therapeutic agents (Abignente et al., 1984).
Source for Imidazopyrimidine and Aminoindole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can serve as sources for imidazopyrimidine and aminoindole derivatives through intramolecular cyclization, important in organic synthesis (Marjani & Khalafy, 2010).
Antisecretory Action and H+/K+-ATPase Inhibition : Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate demonstrates antisecretory action, potentially inhibiting H+/K+-ATPase, suggesting applications in gastroenterological pharmacology (Terashima et al., 1995).
Antioxidant Activity : Substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have shown promising antioxidant activity, indicative of their potential in developing antioxidative therapies (Asha et al., 2009).
Synthesis of Novel Derivatives : Research has demonstrated convenient methods for synthesizing novel derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate, showing its versatility in chemical synthesis (Mohamed, 2021).
Kinetic Studies in Oxidation Reactions : The oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium has been studied, offering insights into reaction kinetics and mechanisms (Padmini et al., 2016).
Cancer Cell Line Inhibition : Some derivatives, such as those synthesized in a study by Hu et al. (2010), show significant inhibition activity against A459 lung cancer cell lines, suggesting potential applications in cancer therapy (Hu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-chloropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKQRSOAOPKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440699 | |
Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloropyrimidine-5-carboxylate | |
CAS RN |
89793-12-4 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89793-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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